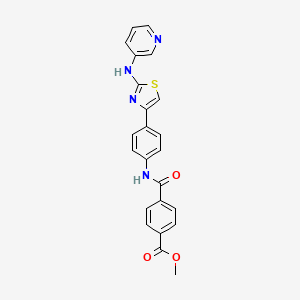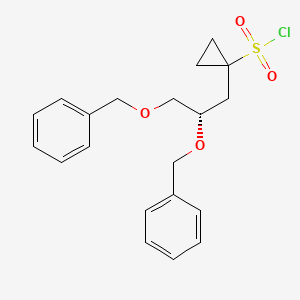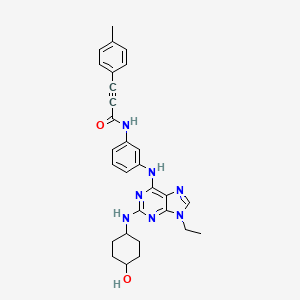
(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the boronic acid group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its medicinal properties includes its potential use as a drug candidate due to its unique structural features.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with biological molecules, making it useful in enzyme inhibition and other biochemical applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can improve its bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid include other pyrazole derivatives and boronic acids, such as:
- (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
- (1-Ethyl-3-(difluoromethyl)-1H-pyrazol-4-yl)boronic acid
- (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid
Uniqueness
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the boronic acid moiety, which imparts distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the boronic acid group allows for versatile chemical modifications and interactions.
Propriétés
IUPAC Name |
[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BF3N2O2/c1-2-12-3-4(7(13)14)5(11-12)6(8,9)10/h3,13-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQLQTCDZMHNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)
![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B3011666.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B3011669.png)
![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3011671.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanol](/img/structure/B3011675.png)

![Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B3011677.png)
![1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011678.png)
![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B3011679.png)


